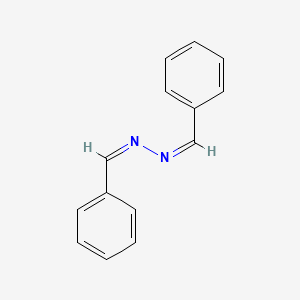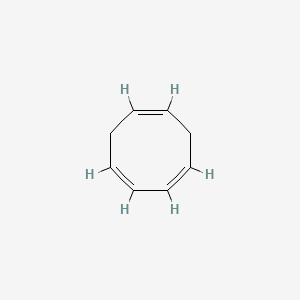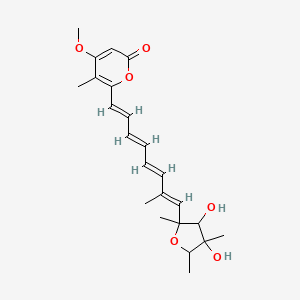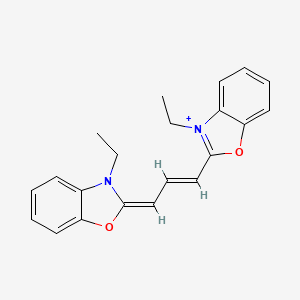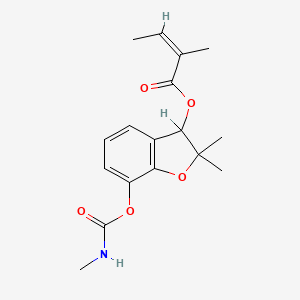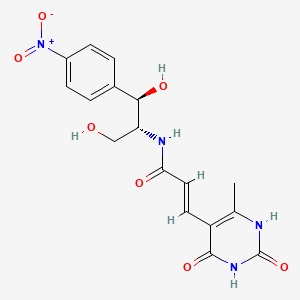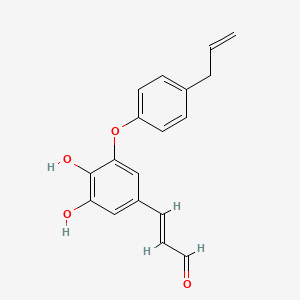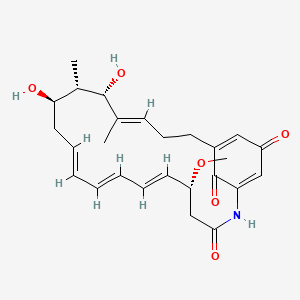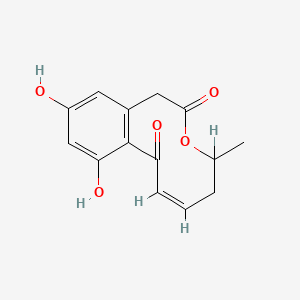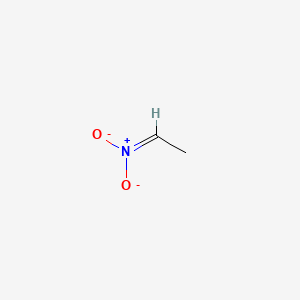
Ethylnitronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aci-nitroethane(1-) is a nitrogen oxoanion arising from deprotonation of the hydroxy group of nitroethane. It is a conjugate base of an aci-nitroethane.
科学的研究の応用
Chemistry Education
Research in chemistry education, such as the study by Han Li-rong (2010), highlights the use of ethylnitronate derivatives in teaching. This includes the exploration of practical and process-oriented learning approaches, such as group discussions and problem-solving in the context of organic chemistry, particularly with compounds like ethyl bromide.
Environmental and Health Safety Studies
Studies like that of Baan et al. (2007) have examined the carcinogenic properties of alcoholic beverages and ethyl carbamate, a contaminant in fermented foods and beverages. This research is crucial in understanding the environmental and health impacts of ethylnitronate and related compounds.
Material Science and Biomedical Research
The creation of fluorescent particles based on polyphosphazenes, as explored by Zhang et al. (2007), demonstrates the application of ethylnitronate in material science. These particles can be used in drug delivery systems, diagnostic medicine, and brain research, showcasing the versatility of ethylnitronate in biomedical fields.
Biochemistry and Enzymatic Studies
Research by Francis and Gadda (2008) delves into the enzymatic reactions involving ethylnitronate, particularly in the context of Neurospora crassa 2-nitropropane dioxygenase. Such studies provide insights into the biochemical properties and mechanisms of enzymes interacting with ethylnitronate.
Ethylene Research in Plant Physiology
Ethylnitronate-related research extends to plant biology, as indicated by studies focusing on ethylene, an important plant hormone. Works like that of Schaller and Voesenek (2015) emphasize ethylene's roles in plant growth and development, showing the broader biological implications of related compounds like ethylnitronate.
Ethylene Detection Methods
Advanced methods for detecting ethylene in plants, as discussed by Cristescu et al. (2013), are essential for understanding plant physiology and responses. This research, indirectly related to ethylnitronate, contributes to the broader understanding of gaseous hormone monitoring in plant sciences.
特性
分子式 |
C2H4NO2- |
|---|---|
分子量 |
74.06 g/mol |
IUPAC名 |
ethylidene(dioxido)azanium |
InChI |
InChI=1S/C2H4NO2/c1-2-3(4)5/h2H,1H3/q-1 |
InChIキー |
YERBBVNYIKLXDM-UHFFFAOYSA-N |
SMILES |
CC=[N+]([O-])[O-] |
正規SMILES |
C[CH-][N+](=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




